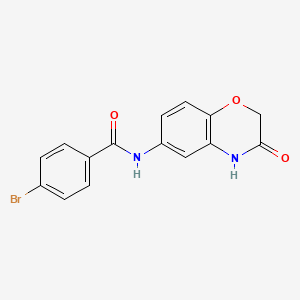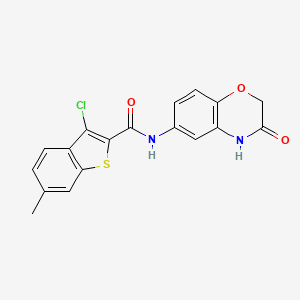![molecular formula C18H25N5O B11342236 4-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11342236.png)
4-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is a synthetic organic compound that features a cyclohexane carboxamide core with a butyl group and a tetrazole-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment to the Phenyl Ring: The tetrazole is then attached to a phenyl ring through a substitution reaction.
Formation of the Cyclohexane Carboxamide Core: The cyclohexane carboxamide core is synthesized separately, often starting from cyclohexanone, which is converted to the corresponding carboxylic acid and then to the carboxamide.
Coupling of the Components: The final step involves coupling the tetrazole-substituted phenyl ring with the cyclohexane carboxamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXYLIC ACID.
Reduction: 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-AMINE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets that recognize carboxylates.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide.
4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-AMINE: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The uniqueness of 4-BUTYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its combination of a tetrazole-substituted phenyl ring and a cyclohexane carboxamide core, which imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H25N5O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-butyl-N-[4-(tetrazol-1-yl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O/c1-2-3-4-14-5-7-15(8-6-14)18(24)20-16-9-11-17(12-10-16)23-13-19-21-22-23/h9-15H,2-8H2,1H3,(H,20,24) |
InChI Key |
YCEGIPJKGWMKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342154.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342159.png)
![4-{[7-(4-Methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11342162.png)
![N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342167.png)

![(2E)-3-(2-chlorophenyl)-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11342182.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11342184.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11342192.png)
![N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342197.png)

![4-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11342206.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11342210.png)
![2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11342213.png)
